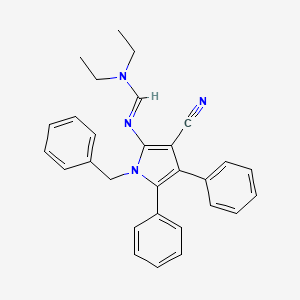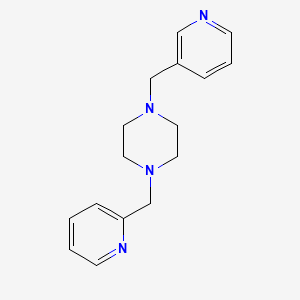![molecular formula C21H24F2N2O B10880044 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-methylpropan-1-one](/img/structure/B10880044.png)
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and 2-methyl-1-propanone groups. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE typically involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with appropriate halogenated analogues through nucleophilic substitution . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenated compounds in the presence of a base like K2CO3 in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets, such as calcium channels in the case of its derivatives like flunarizine. The compound binds to these channels, inhibiting calcium influx and thereby exerting its pharmacological effects. This interaction is crucial in the treatment of conditions like migraines and vertigo.
Comparison with Similar Compounds
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: A precursor in the synthesis of 1-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE.
Flunarizine: A calcium channel blocker used in the treatment of migraines.
Lomerizine: Another calcium channel blocker with similar applications.
Uniqueness
1-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-2-METHYL-1-PROPANONE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to serve as a versatile intermediate in the synthesis of various therapeutic agents highlights its importance in medicinal chemistry.
Properties
Molecular Formula |
C21H24F2N2O |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C21H24F2N2O/c1-15(2)21(26)25-13-11-24(12-14-25)20(16-3-7-18(22)8-4-16)17-5-9-19(23)10-6-17/h3-10,15,20H,11-14H2,1-2H3 |
InChI Key |
OLFTUEWLVYYPJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B10879970.png)
![N-[4-({4-[3-(benzyloxy)-4-methoxybenzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10879973.png)

![7-(furan-2-ylmethyl)-2-[(naphthalen-1-yloxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10879991.png)

![N-(4-{(E)-2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]ethenyl}phenyl)acetamide](/img/structure/B10879995.png)
![(4-Methoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10880001.png)


![1-[4-(4-Nitrobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B10880011.png)

![4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B10880023.png)

![3-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole](/img/structure/B10880030.png)
